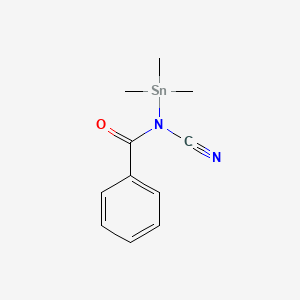

N-Cyano-N-(trimethylstannyl)benzamide

Description

Properties

CAS No. |

62149-98-8 |

|---|---|

Molecular Formula |

C11H14N2OSn |

Molecular Weight |

308.95 g/mol |

IUPAC Name |

N-cyano-N-trimethylstannylbenzamide |

InChI |

InChI=1S/C8H6N2O.3CH3.Sn/c9-6-10-8(11)7-4-2-1-3-5-7;;;;/h1-5H,(H,10,11);3*1H3;/q;;;;+1/p-1 |

InChI Key |

SMWDEUXMMYRAAH-UHFFFAOYSA-M |

Canonical SMILES |

C[Sn](C)(C)N(C#N)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyano N Trimethylstannyl Benzamide

Strategies for N-Acylcyanamide Construction

The formation of the N-acylcyanamide core, specifically N-cyanobenzamide, is a critical precursor step. Various methodologies have been developed to achieve this, ranging from direct cyanation to metal-catalyzed approaches.

Direct Cyanation Approaches

Direct cyanation methods involve the introduction of a cyano group onto a benzamide (B126) backbone. One of the most established reagents for this transformation is cyanogen (B1215507) bromide (BrCN). Although effective, its high toxicity has prompted the development of safer cyanating agents. nih.gov Alternative reagents such as 2-cyanopyridazin-3(2H)-one and 1-cyanoimidazole have been explored as less hazardous options for the cyanation of secondary amines, a reaction class relevant to the formation of N-substituted cyanamides. nih.gov

Another direct approach involves the reaction of tertiary amines with cyanogen bromide, which can lead to the formation of disubstituted cyanamides through a process known as the Von Braun reaction. organic-chemistry.org This method, however, is contingent on the specific structure of the starting amine.

N-CN Bond Formation Strategies

The formation of the N-CN bond can also be achieved through the acylation of cyanamide (B42294) or its derivatives. Base-promoted N-acylation of cyanamides with acylating agents like benzoyl chloride presents a viable route to N-acylcyanamides. researchgate.net The efficiency of this reaction can be influenced by the reaction conditions, with ultrasound irradiation being explored as a method to enhance reaction rates and yields. researchgate.net

A noteworthy and innovative approach involves an "umpolung" (polarity reversal) strategy. In this method, readily accessible O-tosyl hydroxamates are used as nitrogen electrophiles, which can then undergo direct nucleophilic cyanation with trimethylsilyl (B98337) cyanide (TMSCN) under mild, transition-metal-free conditions to afford N-cyano amides. nih.gov

| Reagent/Method | Description | Key Features |

| Cyanogen Bromide (BrCN) | Traditional and effective electrophilic cyanating agent for amines. | High toxicity is a significant drawback. nih.gov |

| Alternative Cyanating Agents | Reagents like 2-cyanopyridazin-3(2H)-one and 1-cyanoimidazole offer safer alternatives to BrCN. | Reduced handling hazards. nih.gov |

| Base-Promoted N-Acylation | Reaction of cyanamides with benzoyl chloride in the presence of a base. | Can be enhanced by ultrasound irradiation. researchgate.net |

| Umpolung Cyanation | Utilizes O-tosyl hydroxamates as electrophilic nitrogen sources with TMSCN. | Mild, transition-metal-free conditions with broad substrate scope. nih.gov |

Metal-Catalyzed Cyanation Routes

Palladium-catalyzed reactions have emerged as powerful tools for the construction of N-cyanobenzamides. One such method is the aminocarbonylation of aryl halides (iodides and bromides) using cyanamide. researchgate.net This reaction can utilize either molybdenum hexacarbonyl (Mo(CO)₆) as a solid carbon monoxide source or gaseous CO directly. researchgate.net This approach provides a convenient route to N-cyanobenzamides in moderate to good yields. researchgate.net

Palladium catalysis is also effective in the arylation of alkyl cyanamides with various aryl halides and pseudohalides, offering a mild and efficient pathway to unsymmetrical aryl/alkyl cyanamides. nih.gov While these methods are generally effective for aryl bromides and iodides, reactions with aryl chlorides can sometimes be challenging. nih.gov

| Catalyst System | Reactants | CO Source | Yields |

| Palladium | Aryl Iodides/Bromides, Cyanamide | Mo(CO)₆ or Gaseous CO | Moderate to Good researchgate.net |

| Palladium/tBuXPhos | Alkyl Cyanamides, Aryl Halides | Not Applicable | Moderate to Excellent nih.gov |

Incorporation of Trimethylstannyl Moieties

The introduction of the trimethylstannyl group onto the N-cyanobenzamide scaffold represents the final key step in the synthesis of the target compound. This can be approached through the utilization of organotin reagents in reactions targeting the amide nitrogen.

Organotin Reagent Utilization in Benzamide Synthesis

Organotin reagents, or stannanes, are versatile synthons in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Stille coupling. These reagents are instrumental in forming new carbon-carbon bonds. While their primary application is in C-C bond formation, their reactivity can be harnessed for heteroatom functionalization. The synthesis of various benzamide derivatives often involves precursor steps where functional groups are introduced that can later be manipulated. The reactivity of the amide bond itself can be a target for modification, although it is generally considered a stable functional group.

Molecular Structure and Conformation of N Cyano N Trimethylstannyl Benzamide

Crystallographic Investigations (X-ray Diffraction Studies)

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell. |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell edges and the angles between them. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

The conformation of the amide bond is a critical feature of benzamide (B126) derivatives. Due to resonance, the C-N amide bond possesses significant double-bond character, which restricts rotation and favors a planar arrangement of the atoms involved (O=C-N). mdpi.com The planarity and rotational barrier of the amide bond can be influenced by the electronic and steric properties of its substituents. mdpi.com

Dihedral angles, which describe the rotation around bonds, are used to precisely define the molecule's conformation. researchgate.net In this compound, key dihedral angles would include the torsion angle describing the twist between the phenyl ring and the amide plane, as well as the angles defining the orientation of the cyano and trimethylstannyl groups relative to the amide functionality. For instance, in a related compound, N-(cyanomethyl)benzamide, the amide group is twisted by a dihedral angle of 21.86 (7)° with respect to the benzene (B151609) ring. nih.gov

In the solid state, molecules of this compound would arrange themselves into a crystal lattice defined by various intermolecular forces. The cyano group is known for its versatility in forming noncovalent interactions. nih.gov The crystal packing is often stabilized by a network of weak interactions, such as C-H···O or C-H···N hydrogen bonds. nih.gov The presence of the electron-rich cyano nitrogen and carbonyl oxygen atoms makes them potential hydrogen bond acceptors. The bulky trimethylstannyl group would primarily engage in van der Waals interactions, significantly influencing the molecular packing arrangement.

Stereochemistry involves the three-dimensional arrangement of atoms in a molecule. longdom.orgqmul.ac.uk While this compound itself does not possess a chiral center, related cyanobenzamide structures can exhibit stereoisomerism if chiral centers or elements of planar chirality are present. tru.ca Geometric isomerism (cis/trans or E/Z) can arise in related structures containing double bonds. slideshare.netuou.ac.in The specific conformation adopted by the molecule in the crystal can be influenced by the steric hindrance and electronic interactions between the substituents on the benzamide framework.

Conformational Analysis through Advanced Spectroscopic Techniques

While crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques offer insights into its dynamic behavior and structure in solution.

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. researchgate.net The chemical shifts and coupling constants of ¹H, ¹³C, and ¹¹⁹Sn nuclei would provide detailed information about the electronic environment and connectivity of atoms in this compound.

Conformational dynamics, such as restricted rotation around the amide C-N bond, can be observed through variable-temperature NMR studies. mdpi.com If the rotation is slow on the NMR timescale, distinct signals may be observed for different conformers. The presence of the trimethylstannyl group allows for ¹¹⁹Sn NMR, where the chemical shift would be sensitive to the coordination and geometry at the tin atom.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups.

The most prominent peaks would include the C=O stretching vibration of the amide group and the C≡N stretching vibration of the cyano group. vscht.cz The position of these bands provides information about the electronic environment. For example, the C≡N stretching frequency can be influenced by intramolecular and intermolecular interactions. rsc.org Aromatic C-H and C=C stretching vibrations would also be present, confirming the benzamide core. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Cyano (C≡N) | Stretch | 2260–2210 |

| Amide (C=O) | Stretch | 1700–1650 |

| Aromatic Ring (C=C) | Stretch | 1600–1450 |

| Aromatic C-H | Stretch | 3100–3000 |

| Sn-C (Trimethylstannyl) | Stretch | ~550-500 |

An article on the advanced spectroscopic characterization of this compound cannot be generated at this time. Extensive searches for empirical spectroscopic data specific to this compound have not yielded the necessary information to accurately populate the requested sections and subsections.

The available search results contain spectroscopic information for related compounds, such as benzamide, N-methylbenzamide, various other N-substituted benzamides, and different organotin compounds. However, providing data from these analogues would not adhere to the strict requirement of focusing solely on this compound. To ensure scientific accuracy and adhere to the provided instructions, specific experimental data for the target compound is essential. Without access to published nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), or UV-Visible spectroscopy data for this compound, a scientifically rigorous and accurate article meeting the user's detailed outline cannot be constructed.

Reactivity and Reaction Mechanisms of N Cyano N Trimethylstannyl Benzamide

Pathways Involving N-CN Bond Cleavage and Transformation

The N-CN bond in cyanamide (B42294) derivatives is susceptible to cleavage, enabling these compounds to act as versatile reagents in organic synthesis. This reactivity allows them to serve as sources for electrophilic cyanation, amino-transfer agents, and partners in aminocyanation reactions. nih.gov These transformations can be achieved under both metal-catalyzed and metal-free conditions, leading to the formation of highly functionalized molecules. nih.gov

While direct studies on N-Cyano-N-(trimethylstannyl)benzamide as an electrophilic cyanating agent are not extensively documented, its structural similarity to other N-cyano compounds, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), suggests its potential in this capacity. cardiff.ac.uknih.gov Electrophilic cyanation is a crucial transformation for introducing the nitrile group into organic molecules. nih.gov Reagents like NCTS have gained attention due to their enhanced safety and practicality compared to traditional cyanating agents. nih.gov

The general mechanism for electrophilic cyanation involves the transfer of a "CN+" equivalent to a nucleophile. In the case of this compound, the polarization of the N-CN bond, enhanced by the benzoyl and trimethylstannyl groups, would render the cyano carbon electrophilic. This would allow for its reaction with various nucleophiles, such as carbanions, enolates, or organometallic reagents, to form new carbon-carbon bonds. Transition metal catalysis can also facilitate such cyanation reactions. nih.gov For instance, zinc-mediated preparations of propiolonitriles have been achieved through the electrophilic cyanation of alkynyl bromides with NCTS. researchgate.net

| Nucleophile | Product Type | Potential Catalyst |

| Grignard Reagents | Aryl/Alkyl Nitriles | - |

| Organozinc Reagents | Aryl/Alkyl Nitriles | - |

| Enolates | α-Cyanoketones | Lewis Acid |

| Organoboron Compounds | Aryl/Alkyl Nitriles | Palladium |

| Terminal Alkynes | Alkynyl Nitriles | Copper/Zinc |

The cleavage of the N-CN bond in cyanamides can also be harnessed for amino-transfer and aminocyanation reactions. nih.gov In these processes, the cyanamide derivative delivers an amino group or both an amino and a cyano group to a substrate.

Amino-Transfer Reactions: In the context of amino-transfer, this compound could potentially transfer the N-benzoyl-N-(trimethylstannyl)amino group or a derivative thereof to a suitable acceptor. While direct evidence for this specific compound is limited, the general principle of using nitrogen-based reagents for amination is well-established. For instance, the transfer of a free amino group to carbonyl compounds can be achieved using other nitrogen sources under mild conditions. nih.gov

Aminocyanation Reactions: Aminocyanation involves the simultaneous addition of an amino group and a nitrile group across a multiple bond. nih.gov This is a powerful method for the difunctionalization of unsaturated systems. nih.gov Metal-catalyzed aminocyanation reactions often proceed via the cleavage of the N-CN bond. nih.gov For this compound, a hypothetical intramolecular aminocyanation of an appropriately positioned alkene or alkyne could be envisioned, likely mediated by a transition metal catalyst such as palladium or copper. nih.gov The reaction would proceed through the oxidative addition of the N-CN bond to the metal center, followed by insertion of the unsaturated bond and reductive elimination.

| Substrate | Reaction Type | Catalyst | Product |

| Alkenes | Intermolecular Aminocyanation | Palladium/Lewis Acid | β-Amino Nitriles |

| Alkynes | Intermolecular Aminocyanation | Copper | α-Amino-β-cyanoalkenes |

| Dienes | [4+2] Cycloaddition | Lewis Acid | Cyanated Piperidines |

Cyanamide derivatives can participate in radical reactions, often initiated by the fragmentation of the molecule to generate nitrogen-centered radicals. nih.gov These radical species can then engage in a variety of transformations, including cascade cyclizations to form complex nitrogen-containing heterocycles. nih.gov The generation of cyanamide radicals can be initiated by radical initiators, and these radicals can subsequently react with other molecules, such as boronic acids, to form new C-N bonds. nih.gov

For this compound, homolytic cleavage of the N-Sn or N-CN bond could potentially generate a nitrogen-centered radical. The stability of this radical would be influenced by the adjacent benzoyl group. Such a radical could undergo intramolecular cyclization if a suitable radical acceptor is present within the molecule, or it could participate in intermolecular reactions. The fragmentation of radical cations is a known pathway for generating radical and cationic species. youtube.com

| Initiator | Intermediate Radical | Subsequent Reaction | Product Type |

| AIBN/Heat | N-Benzoyl-N-cyano radical | Intramolecular cyclization | Heterocycles |

| Photoredox Catalyst | N-Benzoyl-N-cyano radical | Intermolecular addition | Functionalized amides |

| Single Electron Transfer | Radical cation | Fragmentation | Various |

Reactivity of the Trimethylstannyl Moiety

The trimethylstannyl group plays a crucial role in the reactivity of this compound. Organotin compounds are known for their utility in a variety of organic transformations, primarily due to the lability of the carbon-tin and heteroatom-tin bonds. gelest.com

A key reaction of organotin compounds is transmetalation, where the tin-bound organic or heteroatom group is transferred to another metal. acs.org N-Stannyl amides can undergo transmetalation with transition metal complexes, which is a foundational step in many cross-coupling reactions. While specific examples involving this compound are scarce, analogous reactions with other aminostannanes are known. For instance, bis(amino)stannylenes react with transition metal halides to form various coordination complexes. nih.gov

In the case of this compound, the N-Sn bond could undergo transmetalation with transition metals like palladium, copper, or nickel. This would generate a transition metal amide complex, which could then participate in cross-coupling reactions with organic halides or other electrophiles, leading to the formation of N-arylated or N-alkylated benzamides.

| Transition Metal | Reagent | Reaction Type | Product |

| Palladium(0) | Aryl Halide | Stille-type Coupling | N-Aryl-N-cyanobenzamide |

| Copper(I) | Alkyl Halide | Ullmann-type Coupling | N-Alkyl-N-cyanobenzamide |

| Nickel(0) | Vinyl Halide | Kumada-type Coupling | N-Vinyl-N-cyanobenzamide |

In reactions where the amide nitrogen acts as a nucleophile, the trimethylstannyl group can be considered a bulky, cleavable protecting group that also enhances reactivity. The cleavage of the N-Sn bond is often facile, driven by the formation of stronger bonds between tin and other elements, such as oxygen or halogens. gelest.com This property is exploited in various organotin-mediated reactions. Furthermore, the presence of the stannyl (B1234572) group can influence the stereochemical outcome of reactions at adjacent centers due to its steric bulk and electronic effects. acs.org The activation of amides through N-functionalization is a key strategy for increasing their reactivity in various transformations. nih.govnih.gov

Mechanistic Studies of Selective Transformations

The formation of N-cyano amides through the reaction of O-tosyl hydroxamates with trimethylsilyl (B98337) cyanide (TMSCN) has been the subject of detailed mechanistic studies to understand the underlying principles governing its selectivity and efficiency. These investigations have combined kinetic experiments with computational analysis to provide a comprehensive picture of the reaction pathway and the key transition states involved.

Kinetic Investigations and Reaction Pathway Elucidation

To elucidate the mechanism of the N-cyanation reaction, a series of kinetic studies were performed. These experiments were designed to determine the order of the reaction with respect to the reactants and to probe the electronic effects of substituents on the reaction rate.

Initial rate experiments demonstrated that the reaction is first order in both the O-tosyl hydroxamate substrate and trimethylsilyl cyanide. This finding is consistent with a bimolecular process where both reactants are involved in the rate-determining step.

Further mechanistic insight was gained through a Hammett plot analysis. A series of O-tosyl hydroxamates with different para-substituents on the benzoyl group were synthesized and their reaction rates were measured. The analysis yielded a small positive ρ value of +0.91. This indicates that a partial negative charge builds up in the transition state and that the tosylate acts as an anionic leaving group in the turnover-limiting step.

To distinguish between a direct nucleophilic attack and a pathway involving a radical intermediate, radical trapping experiments were conducted. The reaction was performed in the presence of a radical scavenger. The absence of any products derived from radical cyclization and the successful formation of the N-cyano amide product in good yield suggest that a radical mechanism is not operative in this transformation.

These kinetic data, combined with the results of the radical trapping experiments, strongly support an S(_N)2-type mechanism for the N-cyanation reaction.

| Parameter | Value | Implication |

|---|---|---|

| Reaction Order (O-tosyl hydroxamate) | 1 | Bimolecular rate-determining step |

| Reaction Order (TMSCN) | 1 | |

| Hammett ρ value | +0.91 | Partial negative charge buildup in the transition state |

Transition State Analysis in this compound Reactions

Density functional theory (DFT) calculations were employed to model the reaction pathway and analyze the structure of the key transition states. These computational studies provide a molecular-level understanding of the factors controlling the reaction's feasibility and selectivity.

The calculations support an S(_N)2 pathway involving a direct nucleophilic attack of the cyanide on the amide nitrogen of the O-tosyl hydroxamate. A key transition state (TS2) was identified for this nucleophilic attack. In this transition state, the distance between the incoming cyanide carbon and the amide nitrogen is calculated to be 2.33 Å.

Interestingly, the calculations also revealed a potential directing effect of the carbonyl group. The distance between the cyanide carbon and the carbonyl carbon is 2.48 Å, which is slightly longer than the C(cyano)–N(amide) distance, suggesting a preferential attack at the nitrogen atom. Furthermore, a weak, non-classical C–H···O interaction between the methyl group and the carbonyl oxygen, with a calculated distance of 2.44 Å, may contribute to the stabilization of this transition state.

| Interacting Atoms | Distance (Å) |

|---|---|

| C(cyano)–N(amide) | 2.33 |

| C(cyano)–C(amide) | 2.48 |

| H(methyl)–O(carbonyl) | 2.44 |

Organometallic Chemistry and Coordination Properties of N Cyano N Trimethylstannyl Benzamide

Nature of the Tin-Carbon Bond in N-Cyano-N-(trimethylstannyl)benzamide

The trimethylstannyl group, (CH₃)₃Sn-, is the cornerstone of the organometallic character of this compound. The properties of the tin-carbon (Sn-C) bonds within this group are fundamental to the molecule's structure and reactivity. In tetravalent organotin(IV) compounds like this one, the tin atom typically exhibits sp³ hybridization, leading to a tetrahedral geometry. rjpbcs.com

The Sn-C bond is predominantly covalent, with only a small degree of ionic character arising from the difference in electronegativity between tin (1.96 on the Pauling scale) and carbon (2.55). The average Sn-C bond length in tetraorganotin compounds is approximately 2.15 Å. lupinepublishers.comresearchgate.net This is significantly longer than a typical C-C bond (1.54 Å), which results in a lower bond dissociation energy. lupinepublishers.comresearchgate.net This relative weakness of the Sn-C bond is a key factor in the reactivity of organotin compounds, particularly in transmetallation reactions. youtube.com

Spectroscopic techniques, especially ¹¹⁹Sn Nuclear Magnetic Resonance (NMR), are invaluable for characterizing the electronic environment of the tin atom. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the nature of the groups attached to it. For trimethyltin (B158744) compounds with a tin-nitrogen bond, such as trimethyltin amides, the ¹¹⁹Sn chemical shifts are influenced by the electron density on the nitrogen atom, the concentration of the sample, and the solvent used. rsc.orgnih.gov For instance, studies on various Me₃SnX compounds show that ¹H-¹¹⁹Sn coupling constants typically fall within the range of 49–61 Hz, which is characteristic for this type of bonding. rsc.org

| Parameter | Typical Value | Significance |

|---|---|---|

| Sn-C Bond Length | ~2.15 Å | Indicates a relatively long and weak covalent bond compared to C-C or C-Si bonds. lupinepublishers.comresearchgate.net |

| Geometry at Tin | Tetrahedral | Consistent with sp³ hybridization in tetravalent organotin(IV) compounds. rjpbcs.com |

| ¹H-¹¹⁹Sn Coupling Constant (J) | 49–61 Hz | A characteristic spectroscopic feature for trimethyltin compounds. rsc.org |

| ¹¹⁹Sn Chemical Shift (δ) | Variable | Highly sensitive to the electronic environment and coordination number of the tin atom. rsc.orgnih.gov |

Coordination Chemistry with Transition Metals

The presence of multiple potential donor sites—specifically the two nitrogen atoms of the cyanamide (B42294) group and the oxygen atom of the benzamide (B126) carbonyl group—makes this compound a potentially versatile ligand in coordination chemistry.

The N-cyanoamide moiety, R-N(CN)-C(O)R', possesses characteristics of an ambidentate ligand, meaning it has two or more potential donor atoms but coordinates to a metal center through only one at a time. quora.com The primary donor sites are the lone pair of electrons on the sp-hybridized nitrile nitrogen and the lone pair on the amide nitrogen.

The coordination of cyanamide-type ligands can occur in several modes:

N-nitrile Coordination: The most common mode involves the donation of the lone pair from the terminal nitrogen of the nitrile group (M←N≡C-). This linear coordination is analogous to that of simple nitriles.

N-amide Coordination: Coordination through the central nitrogen atom (M←N(CN)-) is also possible. This mode is considered rarer but has been observed in certain complexes. nih.gov

Bridging Coordination: In polynuclear complexes, the cyanamide ligand can act as a bridge between two metal centers. This is well-documented for the related dicyanamide anion, [N(CN)₂]⁻, which can link metal ions in various ways (e.g., μ₁,₅-dca or μ₁,₃-dca) to form one-, two-, or three-dimensional coordination polymers. conicet.gov.arcsic.es The N-cyanoamide ligand in this compound could potentially bridge two metals using both the nitrile and amide nitrogens.

The choice of coordination mode is influenced by several factors, including the electronic and steric properties of the metal ion, the other ligands present in the coordination sphere, and the solvent system used. researchgate.net

| Coordination Mode | Description | Example Analogue |

|---|---|---|

| Terminal (N-nitrile) | Binds to a single metal center via the terminal nitrogen of the cyano group. | Simple nitrile complexes |

| Terminal (N-amide) | Binds to a single metal center via the central amide nitrogen. This mode is less common. nih.gov | Some arylcyanamide complexes nih.gov |

| Bridging (μ-N(nitrile),N(amide)) | Links two different metal centers using both nitrogen atoms of the cyanamide group. | Dicyanamide coordination polymers conicet.gov.arcsic.es |

The direct participation of the trimethylstannyl group in chelation or as a primary bridging unit is unlikely. In tetraorganotin compounds like this compound, the tin atom has low Lewis acidity and generally shows little tendency to expand its coordination number beyond four. lupinepublishers.comlupinepublishers.com The three methyl groups also provide significant steric shielding, further hindering interaction with metal centers.

Therefore, the trimethylstannyl group is best described as a non-coordinating substituent. Its influence on the coordination chemistry of the molecule is primarily indirect:

Steric Effects: The bulky (CH₃)₃Sn- group can sterically influence which of the potential donor atoms on the cyanamide or benzamide moieties is accessible for coordination to a transition metal.

Electronic Effects: The electron-donating or -withdrawing nature of the stannyl (B1234572) group can modify the electron density on the adjacent nitrogen atom, thereby affecting the donor strength of the N-cyanoamide ligand.

Catalytic Activity of this compound in Organometallic Reactions

Organotin compounds are widely employed as both reagents and catalysts in a variety of organometallic and organic reactions. The reactivity of this compound can be projected based on the established roles of similar organotin compounds.

One of the most prominent applications of organostannanes is in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. thermofisher.comsigmaaldrich.com This reaction forms a carbon-carbon bond by coupling an organostannane with an organic halide or pseudohalide. wikipedia.org While the N-Sn bond in the title compound suggests it might not be a typical Stille reagent (which usually involves Sn-C bond cleavage), its presence in a reaction mixture could influence catalytic cycles. Organotin reagents are valued in these reactions because they are stable to air and moisture and are compatible with a wide range of functional groups. wikipedia.orgyoutube.com

Furthermore, organotin compounds can function as effective Lewis acid catalysts. lupinepublishers.comgelest.com The tin atom, particularly in organotin halides and carboxylates, can coordinate to Lewis basic sites (such as carbonyl oxygens), activating the substrate towards nucleophilic attack. nih.gov This catalytic action is exploited in reactions such as:

Esterification and Transesterification: Organotin oxides and carboxylates are used industrially to catalyze the formation of esters. lupinepublishers.comgelest.com

Polyurethane Formation: Dibutyltin compounds are common catalysts for the production of polyurethane foams and elastomers. lupinepublishers.comfrontiersin.org

Carbon-Carbon Bond Formation: Air-stable organotin sulfonates have been shown to be highly active Lewis acid catalysts for Mukaiyama-aldol and Michael reactions. nih.gov

Cyanosilylation: Certain tin(II) complexes have been developed as catalysts for the cyanosilylation of aldehydes, a reaction that forms cyanohydrins. researchgate.net

Given this precedent, this compound could potentially act as a Lewis acid catalyst, with the tin center being activated by the electron-withdrawing N-cyano-N-benzamide substituent. It could also serve as a precursor or reagent in more complex transformations.

| Reaction Type | Role of Organotin Compound | Example Catalyst/Reagent |

|---|---|---|

| Stille Cross-Coupling | Nucleophilic Coupling Partner (Transmetallation) | Vinyltributyltin, Aryltributyltin youtube.comwikipedia.org |

| Polyurethane Synthesis | Lewis Acid Catalyst | Dibutyltin dilaurate lupinepublishers.comfrontiersin.org |

| Esterification | Lewis Acid Catalyst | Dibutyltin oxide lupinepublishers.com |

| Mukaiyama-Aldol Reaction | Lewis Acid Catalyst | Organotin perfluorooctanesulfonates nih.gov |

| Cyanosilylation of Aldehydes | Catalyst | Stannylene cyanide complexes researchgate.net |

Applications of N Cyano N Trimethylstannyl Benzamide in Organic Synthesis

Utilization as a Synthetic Synthon for Cyanation and Amination

N-Cyano-N-(trimethylstannyl)benzamide serves as a potent synthon for introducing cyano and amino functionalities into organic molecules. The reactivity is centered on the N-CN and N-Sn bonds.

Cyanation: The N-cyano moiety in this class of compounds acts as an electrophilic cyanating agent. nih.govnih.gov Similar to well-established reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), the cyano group can be transferred to nucleophiles. nih.govnih.gov In transition-metal-catalyzed reactions, such as those involving rhodium or palladium, the reagent can participate in directed C-H cyanation of arenes and heteroarenes. nih.gov The trimethylstannyl group can influence the reactivity and solubility of the reagent, and in some contexts, participate in transmetalation steps within catalytic cycles.

Amination: Cleavage of the N-CN bond can also be harnessed for amination reactions. nih.gov Under specific reductive or hydrolytic conditions, the cyano group can be removed, allowing the remaining benzamide (B126) nitrogen to function as an aminating agent. This dual reactivity makes it a versatile tool for introducing nitrogen-based functional groups, pivotal for the synthesis of agrochemicals and biologically active compounds. nih.govnih.gov

Role in Heterocyclization Reactions

The inherent reactivity of the N-cyano group makes this compound a key precursor for the synthesis of nitrogen-containing heterocycles. nih.govnih.govresearchgate.net These reactions can proceed through various pathways, including cycloadditions and intramolecular cyclizations, leading to diverse ring systems.

The carbon-nitrogen triple bond of the cyano group in N-cyanoamides can act as a dipolarophile in cycloaddition reactions. In [3+2] cycloadditions, it can react with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings. acs.org For instance, the reaction with azomethine ylides can be used to construct pyrrolidine (B122466) rings, where the cyano group acts as a traceless activating group that is subsequently removed. nih.gov This methodology provides an efficient route to substituted tetrazoles and other important heterocyclic cores that are prevalent in medicinal chemistry. The utility of N-allenyl cyanamides, a related class of compounds, has been explored in cycloaddition protocols to access a variety of complex products. acs.org

| Reaction Type | Reactant | Resulting Heterocycle | Reference Example |

|---|---|---|---|

| [3+2] Cycloaddition | Azide | Tetrazole | General reactivity of cyanamides |

| [3+2] Cycloaddition | Nitrile Oxide | Oxadiazole | General reactivity of cyanamides |

| [3+2] Cycloaddition | Azomethine Ylide | 5-Cyanopyrrolidine | Intermolecular cycloaddition of α-iminonitriles nih.gov |

This compound is an excellent candidate for intramolecular cyclization reactions to form fused heterocyclic systems. acs.orgnih.gov In substrates containing a suitably positioned nucleophile, the N-cyano group can be activated by acids or metal-free reagents like halogenated anhydrides (e.g., TFAA) to trigger cyclization. rsc.orgresearchgate.net This activation enhances the electrophilicity of the cyano carbon, facilitating attack by an intramolecular nucleophile. rsc.orgresearchgate.net This strategy has been successfully applied to the synthesis of thiadiazine 1-oxides from 2-benzamide-N-cyano sulfoximines and in eco-friendly syntheses of imidazoles and oxazoles from N,N-disubstituted cyanamides. acs.orgrsc.orgnih.gov

| Precursor Type | Activating Agent | Product | Key Feature |

|---|---|---|---|

| 2-Benzamide-N-cyano sulfoximine | TFAA or TCAA | Thiadiazinone 1-oxide | Activation of N-cyano group rsc.orgresearchgate.net |

| 2-N-cyano-sulfonimidoyl amide | H₂SO₄ (aq) | Thiadiazine 1-oxide | One-pot hydrolysis and cyclocondensation acs.orgnih.gov |

| N,N-disubstituted cyanamide (B42294) | Primary amines | Imidazole or Oxazole | Regiospecific reaction in green solvents nih.gov |

Precursor in Stereoselective Syntheses

While direct examples involving this compound are not extensively documented, its constituent functional groups suggest significant potential as a precursor in stereoselective synthesis. The trimethylstannyl group is a well-known participant in stereospecific cross-coupling reactions, such as the Stille coupling, which proceeds with retention of configuration at the vinyl-tin bond. This allows the benzamide moiety to be incorporated into a larger molecule with predictable stereochemistry.

Furthermore, the amide functionality itself can direct stereoselective transformations. For example, nucleophilic additions to chiral imines derived from amides are a cornerstone of asymmetric amine synthesis. nih.govresearchgate.net The development of methods for the stereoselective alkylation of amides using various reagents highlights the potential for controlling stereocenters adjacent to the nitrogen atom. organic-chemistry.org The presence of the bulky and electronically distinct trimethylstannyl group on the amide nitrogen could be exploited to influence the facial selectivity of reactions at the carbonyl group or at adjacent positions, offering a handle for diastereoselective control.

Contribution to Novel Carbon Framework Constructions

The synthesis of novel carbon frameworks is a central goal of organic chemistry, and this compound contributes to this endeavor primarily through its role in building complex heterocyclic structures. The heterocyclization reactions discussed previously (Section 7.2) represent a direct method for constructing novel molecular scaffolds that are often difficult to access through other means. acs.orgnih.gov

For example, the carbonylative [2+2+1] ring-closing reaction is a powerful tool for building cyclopentenone-fused frameworks, which are core structures in many natural products. nih.gov While not a direct application of the title compound, this illustrates how specialized reagents are used to construct complex carbon skeletons. The diverse reactivity of this compound allows it to be used in multi-step sequences to build up molecular complexity, enabling the late-stage modification of pharmaceuticals and other bioactive molecules. youtube.com Its ability to participate in both C-N and C-C bond-forming reactions through its cyano and stannyl (B1234572) groups, respectively, makes it a versatile building block for assembling unique and elaborate molecular architectures.

Future Research Directions and Broader Academic Outlook

Exploration of New Synthetic Pathways and Analogues

The development of efficient and versatile synthetic routes is paramount for the widespread investigation and application of N-Cyano-N-(trimethylstannyl)benzamide. While a definitive synthesis for this specific molecule is not yet established in the literature, plausible pathways can be extrapolated from existing methodologies for N-cyano amides and N-stannyl amides.

One potential approach involves the direct cyanation of a pre-formed N-(trimethylstannyl)benzamide. This could be achieved using a variety of cyanating agents. Traditional, yet highly toxic, reagents like cyanogen (B1215507) bromide could be effective. researchgate.net More contemporary and safer methods might employ electrophilic cyanating reagents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). researchgate.net Another avenue involves the use of trimethylsilyl (B98337) cyanide (TMSCN) in conjunction with an oxidant to generate an electrophilic cyanating species in situ. nih.gov

An alternative strategy would be the stannylation of a pre-synthesized N-cyanobenzamide. This could potentially be accomplished by deprotonating the N-cyanobenzamide with a strong base, such as sodium hydride or an organolithium reagent, followed by quenching with trimethyltin (B158744) chloride. The success of this approach would be highly dependent on the stability of the resulting N-anion.

The synthesis of analogues of this compound would also be a fruitful area of research. This could involve variation of the substituents on the benzoyl group, replacement of the trimethylstannyl group with other organotin moieties (e.g., tributylstannyl), or even other organometallic groups. The synthesis of a diverse library of these analogues would be crucial for structure-activity relationship studies in potential catalytic applications.

A summary of potential synthetic strategies is presented in the table below:

| Strategy | Precursor 1 | Precursor 2 | Reagents | Potential Advantages | Potential Challenges |

| Cyanation of N-stannyl amide | N-(trimethylstannyl)benzamide | - | Cyanogen bromide, NCTS, or TMSCN/oxidant | Direct introduction of the cyano group. | Handling of toxic cyanating agents, potential for side reactions. |

| Stannylation of N-cyano amide | N-cyanobenzamide | Trimethyltin chloride | Strong base (e.g., NaH, n-BuLi) | Avoids direct handling of highly toxic cyanating agents in the final step. | Stability of the N-anion intermediate, potential for O-stannylation. |

Mechanistic Probes for Unraveling Complex Reactivity

The unique electronic nature of this compound, featuring a nitrogen atom bonded to a carbonyl group, a cyano group, and a tin atom, suggests a rich and complex reactivity profile. Mechanistic studies will be essential to understand and harness this reactivity.

The N-Sn bond is likely to be labile and could undergo homolytic or heterolytic cleavage. This could allow the compound to act as a source of either a benzamido-N-centered radical or an anion. The cyano group is a strong electron-withdrawing group, which will influence the nucleophilicity and basicity of the nitrogen atom.

Kinetic studies, crossover experiments, and the use of radical traps could be employed to probe the nature of the reactive intermediates. Isotopic labeling studies, particularly with 13C and 15N, would be invaluable for tracking the fate of the cyano and amide groups in reactions.

Development of Novel Catalytic Systems Based on this compound

A particularly exciting avenue of research is the development of novel catalytic systems based on this compound. The presence of both a cyano group and an organotin moiety opens up possibilities for cooperative catalysis.

The Lewis acidity of the tin center could be exploited to activate substrates, while the nitrogen atom or the cyano group could act as a nucleophile or a ligand for a transition metal. For instance, the compound could potentially catalyze cyanation reactions, acting as a transferable cyano group source under milder conditions than traditional reagents.

Furthermore, the compound could serve as a precursor to novel N-heterocyclic carbene (NHC) or other ligand scaffolds. For example, reaction with appropriate precursors could lead to the formation of unique bidentate or tridentate ligands incorporating the benzamide (B126) and cyano functionalities, with the trimethylstannyl group serving as a handle for further derivatization or attachment to a solid support.

Integration with Flow Chemistry Methodologies

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. nih.govresearchgate.net The integration of the synthesis and application of this compound with flow chemistry methodologies could significantly accelerate its development.

The synthesis of the compound, which may involve hazardous reagents or intermediates, could be made safer in a continuous flow reactor. tue.nl Furthermore, flow chemistry would be an ideal platform for optimizing reaction conditions for its synthesis and for screening its catalytic activity in a high-throughput manner. vapourtec.com The ability to rapidly vary parameters such as temperature, pressure, and residence time would allow for the efficient mapping of the reaction landscape. thalesnano.com

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

A thorough understanding of the structure and dynamics of this compound in solution is crucial for elucidating its reactivity. Advanced spectroscopic techniques will play a key role in this endeavor.

119Sn NMR spectroscopy will be a particularly powerful tool for probing the electronic environment of the tin atom and for studying coordination equilibria in solution. rsc.orgrsc.orgacademie-sciences.fracademie-sciences.fr The chemical shift and coupling constants of the 119Sn nucleus are highly sensitive to the coordination number and geometry at the tin center. northwestern.edu Variable-temperature NMR studies could provide insights into dynamic processes such as conformational changes or intermolecular exchange. acs.orgmdpi.com

In addition to NMR, techniques such as infrared (IR) and Raman spectroscopy will be important for characterizing the vibrational modes of the cyano and carbonyl groups, which can provide information about their electronic environment and bonding.

Expected Spectroscopic Data for this compound:

| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |

|---|---|---|

| 1H | 7.0-8.5 (aromatic), 0.1-0.5 (trimethylstannyl) | Presence of benzoyl and trimethylstannyl groups. |

| 13C | 160-180 (carbonyl), 110-120 (cyano), 120-140 (aromatic), -5 to 5 (trimethylstannyl) | Confirmation of functional groups and carbon skeleton. |

| 119Sn | +50 to -50 | Coordination environment of the tin atom. rsc.orgrsc.org |

Theoretical Predictions Guiding Experimental Design in this compound Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for guiding the experimental exploration of this compound chemistry. rsc.org DFT calculations can be used to predict the ground-state geometry, electronic structure, and spectroscopic properties of the molecule. mdpi.comacs.orgresearchgate.net

Furthermore, computational modeling can be used to investigate potential reaction mechanisms, identify key transition states, and calculate activation energies. arxiv.orgresearchgate.net This information can be used to predict the feasibility of proposed synthetic routes and catalytic cycles, thereby saving significant experimental time and resources. For example, calculations could help to determine whether the cyanation of N-(trimethylstannyl)benzamide or the stannylation of N-cyanobenzamide is the more thermodynamically and kinetically favorable synthetic route. Theoretical predictions can also aid in the interpretation of experimental spectroscopic data, for instance, by correlating calculated NMR chemical shifts with experimentally observed values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.